2-(2,4-Difluorophenyl)cyclopropan-1-amine
Description
Significance of Cyclopropane (B1198618) Derivatives in Medicinal Chemistry and Organic Synthesis
The cyclopropane ring, a three-membered carbocycle, is a highly valuable motif in drug design and organic synthesis. Its inherent ring strain endows it with unique chemical reactivity and a rigid structure that can precisely orient substituents in three-dimensional space. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. unl.pt
In medicinal chemistry, the incorporation of a cyclopropane ring can improve a molecule's metabolic stability, as the ring is generally less susceptible to enzymatic degradation compared to linear alkyl chains. dntb.gov.ua This can lead to a longer duration of action for a drug. Furthermore, the cyclopropane moiety can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, offering a way to fine-tune a molecule's physicochemical properties. Natural and synthetic cyclopropanes are known to exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects. unl.pt
From a synthetic standpoint, cyclopropanes are versatile intermediates. The strain in the three-membered ring makes them susceptible to ring-opening reactions, providing access to a variety of more complex molecular architectures. The synthesis of the cyclopropane ring itself, known as cyclopropanation, is a fundamental reaction in organic chemistry, often involving the reaction of an alkene with a carbene or carbenoid. googleapis.com
Overview of 2-(2,4-Difluorophenyl)cyclopropan-1-amine and Related Isomers in Academic Inquiry
This compound is a specific example of a difluorophenylcyclopropanamine that has attracted interest primarily as a building block in chemical synthesis. The presence of two fluorine atoms on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which are key considerations in drug discovery. mdpi.com
While extensive academic research specifically detailing the biological activities of this compound is not widely published, significant academic and industrial research has been conducted on its isomers, particularly the 3,4-difluoro substituted analogue. This research provides a valuable framework for understanding the potential applications and synthetic strategies for the 2,4-difluoro isomer.
The isomeric landscape of this compound is complex, encompassing both stereoisomers (enantiomers and diastereomers) and constitutional isomers based on the fluorine substitution pattern on the phenyl ring. The relative orientation of the amino group and the difluorophenyl group on the cyclopropane ring gives rise to cis and trans diastereomers, each of which can exist as a pair of enantiomers ((1R,2S) and (1S,2R) for the trans isomers; (1R,2R) and (1S,2S) for the cis isomers).
The majority of the documented research focuses on the trans isomer of the related 2-(3,4-difluorophenyl)cyclopropan-1-amine, specifically the (1R,2S)-enantiomer. This is due to its critical role as a key intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor, a widely used antiplatelet medication. googleapis.comgoogle.com The synthesis of this specific isomer has been the subject of numerous patents and publications, highlighting the importance of stereocontrol in the preparation of these compounds. googleapis.comgoogle.com
Synthetic approaches to these difluorophenylcyclopropanamines often start from the corresponding difluorobenzaldehyde. googleapis.comgoogle.com A common strategy involves the formation of an alkene, such as (E)-3-(3,4-difluorophenyl)-2-propenoic acid or (E)-3-(3,4-difluorophenyl)acrylonitrile, followed by a cyclopropanation reaction. googleapis.comgoogle.com Achieving the desired stereochemistry often requires the use of chiral auxiliaries or asymmetric catalysis. google.com Subsequent functional group manipulations then lead to the target amine.
The table below summarizes the key isomers of 2-(difluorophenyl)cyclopropan-1-amine that are commercially available as research chemicals, indicating a demand for these compounds in exploratory synthesis and drug discovery programs.
| Compound Name | Isomeric Form | Substitution Pattern |
| This compound | (1S,2S) | 2,4-difluoro |
| 2-(3,4-Difluorophenyl)cyclopropan-1-amine | (1R,2S) | 3,4-difluoro |
| 2-(3,4-Difluorophenyl)cyclopropan-1-amine, cis- | Racemic cis | 3,4-difluoro |
The academic and industrial interest in the 3,4-difluoro isomer strongly suggests that the 2,4-difluoro analogue holds potential as a valuable building block for the synthesis of new chemical entities with potentially novel biological activities. The different substitution pattern of the fluorine atoms in the 2,4-isomer compared to the 3,4-isomer would be expected to influence its electronic and steric properties, which could in turn affect its performance as a pharmacophore or a synthetic intermediate. Further academic inquiry is needed to fully elucidate the specific properties and potential applications of this compound and its various isomers.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-5-1-2-6(8(11)3-5)7-4-9(7)12/h1-3,7,9H,4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOOBWCLQZIMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations in Difluorophenylcyclopropanamine Chemistry
Chirality of the Cyclopropane (B1198618) Core and its Stereoisomers
The cyclopropane ring, though seemingly simple, is a source of significant stereochemical complexity. In a 1,2-disubstituted cyclopropane such as 2-(2,4-Difluorophenyl)cyclopropan-1-amine, the carbon atoms bearing the substituents (C1, attached to the amine group, and C2, attached to the difluorophenyl group) are stereogenic centers, also known as chiral centers.
The presence of two stereogenic centers allows for the existence of a maximum of four distinct stereoisomers (2^n, where n=2). These stereoisomers arise from the different spatial arrangements of the substituents relative to the plane of the cyclopropane ring. This gives rise to geometric isomerism, specifically cis-trans isomerism.
Trans Isomers: The substituents are on opposite sides of the cyclopropane ring.
Cis Isomers: The substituents are on the same side of the ring.
Enantiomeric and Diastereomeric Forms of 2-(Difluorophenyl)cyclopropan-1-amine
Stereoisomers can be classified into two main categories: enantiomers and diastereomers.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment but rotate plane-polarized light in equal and opposite directions. mdpi.com
Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org They have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.
For this compound, the four possible stereoisomers have specific relationships. The trans configuration exists as a pair of enantiomers, and the cis configuration exists as another pair of enantiomers. Any cis isomer is a diastereomer of any trans isomer. libretexts.org
The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) system. This leads to the following possible stereoisomers:
| Stereoisomer Configuration | Relationship | Geometric Isomer |
| (1R, 2S) | Enantiomer of (1S, 2R) | trans |
| (1S, 2R) | Enantiomer of (1R, 2S) | trans |
| (1R, 2R) | Enantiomer of (1S, 2S) | cis |
| (1S, 2S) | Enantiomer of (1R, 2R) | cis |
The trans isomer, specifically (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a well-documented and crucial intermediate in the synthesis of the antiplatelet drug Ticagrelor. googleapis.comchemicalbook.com This highlights the industrial and pharmaceutical importance of isolating a single, specific stereoisomer from the possible mixture. The separation of these stereoisomers, known as chiral resolution, can be achieved through methods like chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent. mdpi.comnih.gov
Impact of Stereochemistry on Chemical Reactivity and Biological Interactions
The distinct three-dimensional structures of stereoisomers cause them to interact differently with other chiral molecules, which has profound consequences for both chemical synthesis and biological activity.
Chemical Reactivity: In chemical synthesis, the stereochemistry of a molecule can influence reaction rates and the stereochemical outcome of a reaction. Asymmetric synthesis strategies are often employed to produce a single desired enantiomer. For instance, the synthesis of the key intermediate for Ticagrelor often involves steps like diastereoselective cyclopropanation or the use of chiral catalysts to ensure the formation of the correct (1R,2S) isomer. google.com These stereoselective reactions depend on the precise spatial arrangement of atoms to control the formation of new chiral centers.
Biological Interactions: Living systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, biological targets like enzymes and receptors are chiral and can differentiate between the stereoisomers of a drug molecule. nih.gov This interaction is often likened to a key fitting into a lock; one enantiomer (the "eutomer") may fit perfectly and elicit the desired biological response, while the other (the "distomer") may be less active, inactive, or even cause unwanted effects. researchgate.netbiomedgrid.com
The impact of stereochemistry on biological activity is well-documented for phenylcyclopropylamine derivatives. Research on related compounds has shown that different stereoisomers can exhibit varied potency and selectivity as inhibitors of enzymes like monoamine oxidase (MAO). For example, a study on 1-aryl-2-fluorocyclopropylamines demonstrated that both cis and trans diastereomers could act as potent and selective inhibitors of MAO A. This indicates that the relative orientation of the aryl and amine groups is a critical determinant of biological function.
The necessity of using the specific (1R,2S) stereoisomer of the difluorophenylcyclopropanamine core in the structure of Ticagrelor underscores the critical role of stereochemistry. googleapis.com This specific configuration is required for optimal binding to the P2Y12 receptor, leading to its therapeutic effect as a platelet aggregation inhibitor. Other stereoisomers of this compound would likely not bind as effectively to the receptor, resulting in reduced or no therapeutic activity. nih.gov This principle, where stereochemistry dictates the interaction with a biological target, is a cornerstone of modern drug design and development. mdpi.comnih.gov
Synthetic Methodologies for 2 Difluorophenyl Cyclopropan 1 Amine and Its Isomers
General Synthetic Pathways for Cyclopropan-1-amine Scaffolds
The construction of the cyclopropylamine (B47189) core is a fundamental challenge in organic synthesis. The inherent ring strain of the cyclopropane (B1198618) ring, coupled with the reactivity of the amine group, necessitates carefully designed synthetic routes. longdom.org
Cyclopropanation Reactions for Ring Formation
The formation of the three-membered carbocycle is the cornerstone of synthesizing 2-(2,4-difluorophenyl)cyclopropan-1-amine. Various cyclopropanation reactions have been developed and refined to achieve this. acs.org
One of the most classic and versatile methods is the Simmons-Smith cyclopropanation . This reaction typically involves the use of a zinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. nih.gov The choice of solvent and the substituents on the substrate can influence the reaction rate. nih.gov Modifications to the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) and diiodomethane, have been developed to improve efficiency and scalability. nih.gov
Transition-metal-catalyzed decomposition of diazoalkanes represents another powerful strategy for cyclopropane synthesis. researchgate.net Catalysts based on rhodium, copper, and palladium are commonly employed to facilitate the transfer of a carbene fragment from a diazo compound to an olefin. researchgate.netresearchgate.net This method offers a high degree of control over the reaction and is amenable to asymmetric variations.
Michael-Initiated Ring Closure (MIRC) reactions provide an alternative pathway to cyclopropanes. acs.org This method involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the three-membered ring.
A summary of common cyclopropanation reactions is presented in the table below.
| Cyclopropanation Reaction | Key Reagents | Catalyst (if applicable) |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | None |
| Furukawa Modification | Diethylzinc, Diiodomethane | None |
| Metal-Catalyzed Diazo Decomposition | Diazoalkanes, Alkenes | Rhodium, Copper, Palladium complexes |
| Michael-Initiated Ring Closure | α,β-unsaturated compound, Nucleophile | Base or Catalyst |
Reductive Amination Strategies for Amine Group Introduction
Once the cyclopropane ring is formed, the introduction of the amine functionality is the next critical step. Reductive amination is a widely used and efficient method for this transformation. longdom.orgresearchgate.net
This process typically involves the reaction of a cyclopropanecarboxaldehyde (B31225) or a cyclopropyl (B3062369) ketone with ammonia (B1221849) or a primary amine to form an imine intermediate. This intermediate is then reduced in situ to the desired cyclopropylamine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups. masterorganicchemistry.com
An alternative to the direct reductive amination of carbonyl compounds is the conversion of a cyclopropanecarboxylic acid derivative. For instance, a cyclopropanecarboxamide (B1202528) can be converted to a cyclopropylamine via the Hofmann rearrangement . google.com Another common route is the Curtius rearrangement , which proceeds through an acyl azide (B81097) intermediate. quickcompany.innih.gov
Stereoselective and Asymmetric Synthesis Approaches
For many pharmaceutical applications, controlling the stereochemistry of this compound is paramount. The biological activity of enantiomers can differ significantly, making the development of stereoselective and asymmetric synthetic methods a major focus of research.
Utilization of Chiral Auxiliaries and Catalysts in Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of cyclopropanation, chiral auxiliaries can be attached to the alkene substrate to induce facial selectivity during the ring-forming step. acs.org For example, oxazolidinones, popularized by David Evans, have been successfully employed in stereoselective conversions. Carbohydrate-derived auxiliaries have also been shown to be effective in directing the diastereoselectivity of cyclopropanation reactions of allylic alcohols. acs.org After the desired stereocenter is established, the auxiliary can be removed and often recycled.
The use of chiral catalysts is a more atom-economical approach to asymmetric synthesis. researchgate.net Chiral rhodium complexes, for instance, have been extensively studied for the asymmetric cyclopropanation of alkenes with diazo compounds, leading to high enantioselectivities. rsc.orgnih.gov These catalysts create a chiral environment around the reactive intermediates, favoring the formation of one enantiomer over the other.
A comparison of these two approaches is outlined below.
| Approach | Description | Advantages | Disadvantages |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct stereochemistry. | High diastereoselectivity, well-established methods. | Requires additional steps for attachment and removal, not atom-economical. |
| Chiral Catalysts | A small amount of a chiral catalyst is used to control the stereochemistry of the reaction. | Highly atom-economical, can be very efficient and selective. | Catalyst development can be challenging and expensive. |
Biocatalytic Transformations for Enantiopure Intermediates
Biocatalysis has emerged as a powerful and green alternative for the synthesis of enantiopure compounds. mdpi.com Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov
For the synthesis of chiral cyclopropylamines, enzymes such as lipases and transaminases can be employed. mdpi.comuniovi.es Lipases can be used for the kinetic resolution of racemic cyclopropane-containing intermediates, while transaminases can directly introduce an amine group onto a prochiral cyclopropyl ketone with high enantioselectivity. uniovi.es
Furthermore, engineered enzymes, such as myoglobins, have been developed to catalyze asymmetric cyclopropanation reactions, offering a biocatalytic route to the chiral cyclopropane core. nih.govwpmucdn.com These biocatalytic methods often provide access to enantiomerically pure products that are difficult to obtain through traditional chemical methods. nih.gov
Kinetic Resolution Techniques for Enantiomeric Separation
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral reagent or catalyst. wikipedia.org In an ideal kinetic resolution, one enantiomer reacts quickly to form a product, leaving the unreacted starting material enriched in the other enantiomer. wikipedia.org
Enzymatic kinetic resolution is a particularly effective method. youtube.com For example, a lipase (B570770) can selectively acylate one enantiomer of a racemic cyclopropanol, allowing for the separation of the acylated product from the unreacted alcohol, both in high enantiomeric excess. mdpi.comresearchgate.net While the maximum theoretical yield for the recovery of a single enantiomer in a kinetic resolution is 50%, this method remains a valuable tool for accessing enantiopure compounds. wikipedia.org
Specific Synthetic Routes for 2-(3,4-Difluorophenyl)cyclopropan-1-amine Isomers (e.g., as a Key Intermediate)
A prevalent strategy for the synthesis of 2-(3,4-difluorophenyl)cyclopropan-1-amine begins with 1,2-difluorobenzene (B135520). One common route involves a Friedel-Crafts acylation reaction between 1,2-difluorobenzene and an acyl chloride, such as chloroacetyl chloride or 3-chloropropionyl chloride, in the presence of a Lewis acid like aluminum trichloride (B1173362). quickcompany.ingoogle.comgoogle.com
In a widely cited pathway, 1,2-difluorobenzene is first acylated with chloroacetyl chloride to yield 2-chloro-1-(3,4-difluorophenyl)ethanone. quickcompany.ingoogle.com The ketone is then subjected to an asymmetric reduction, often using a chiral oxazaborolidine catalyst (like a Corey-Bakshi-Shibata or CBS catalyst) and a borane (B79455) source (e.g., borane dimethylsulfide complex or borane-tetrahydrofuran), to produce the chiral alcohol, 2-chloro-1-(3,4-difluorophenyl)ethanol. quickcompany.ingoogle.com This chiral alcohol is a critical intermediate for establishing the desired stereochemistry. The synthesis proceeds by reacting this alcohol with triethylphosphoacetate in the presence of a strong base like sodium hydride to form the cyclopropane ring, yielding an ester of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. google.com Subsequent chemical transformations, such as amidation and Hofmann rearrangement, are then used to convert the carboxylic acid derivative into the target amine. google.comgoogle.com
An alternative approach starting from 1,2-difluorobenzene uses 3-chloropropionyl chloride in the initial Friedel-Crafts reaction to form 3-chloro-1-(3,4-difluorophenyl)-propan-1-one. google.comgoogle.com This intermediate can be converted to a nitro derivative, which then undergoes stereoselective reduction and subsequent cyclization to form a nitrocyclopropane. The final step involves the reduction of the nitro group to the amine. google.comgoogle.com
Related starting materials, such as 3,4-difluorobenzaldehyde (B20872), are also employed. google.com In one method, 3,4-difluorobenzaldehyde is reacted with acetonitrile (B52724) in the presence of a base to form (E)-3-(3,4-difluorophenyl)acrylonitrile. google.comgoogle.com This α,β-unsaturated nitrile then undergoes cyclopropanation using a reagent like trimethylsulfoxonium (B8643921) iodide to generate the cyclopropyl ring. google.comgoogle.com The nitrile group on the cyclopropane ring can then be converted to the desired amine functionality.
| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Acylation | 1,2-Difluorobenzene | Chloroacetyl chloride, Aluminum trichloride | 2-chloro-1-(3,4-difluorophenyl)ethanone | quickcompany.ingoogle.com |
| 2. Asymmetric Reduction | 2-chloro-1-(3,4-difluorophenyl)ethanone | Chiral oxazaborolidine catalyst, Borane complex | (R)-2-chloro-1-(3,4-difluorophenyl)ethanol | quickcompany.ingoogle.com |
| 3. Cyclopropanation | (R)-2-chloro-1-(3,4-difluorophenyl)ethanol | Triethylphosphoacetate, Sodium hydride | (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate | google.com |
| 4. Amine Formation | Carboxylate intermediate | Ammonolysis, Hofmann or Curtius Rearrangement | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | google.comgoogle.com |
Convergent syntheses offer an alternative approach, where different fragments of the molecule are prepared separately and then combined. A notable example for preparing 2-(3,4-difluorophenyl)cyclopropan-1-amine begins with a substituted cinnamic acid. google.comgoogle.com In this pathway, the cinnamic acid derivative is first coupled with a chiral auxiliary, such as Oppolzer's sultam. google.comgoogle.com This step introduces a chiral controller that directs the stereochemistry of the subsequent cyclopropanation reaction.
The resulting chiral amide undergoes a diastereoselective cyclopropanation, which, after recrystallization, yields the cyclopropylamide with high chiral purity. google.com The chiral auxiliary is then cleaved and removed, typically by saponification, to give the enantiomerically enriched cyclopropanecarboxylic acid. google.com The final and often challenging step is the conversion of this carboxylic acid into the primary amine. This is frequently accomplished via a Curtius rearrangement, which involves the formation of an acyl azide, followed by thermal rearrangement to an isocyanate and subsequent hydrolysis. google.com
Another convergent strategy involves the Simmons-Smith asymmetric cyclopropanation. This route may start with 3,4-difluorobenzaldehyde, which is converted to a 3,4-difluorocinnamate ester via a Wittig-type reaction. google.com The cyclopropane ring is then formed by treating this alkene with diiodomethane and diethylzinc in the presence of a chiral ligand, which directs the stereoselective addition of the methylene (B1212753) group. google.com The resulting cyclopropane ester is then converted to the target amine through ammonolysis and a Hofmann rearrangement. google.com
| Step | Description | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| 1 | Derivatization of substituted cinnamic acid | Oppolzer's sultam | google.comgoogle.com |
| 2 | Diastereoselective cyclopropanation | Diazomethane or other methylene source | google.com |
| 3 | Saponification (cleavage of chiral auxiliary) | Base (e.g., LiOH) | google.com |
| 4 | Conversion of carboxylic acid to amine | Curtius rearrangement (via acyl azide) | google.com |
Consequently, significant effort has been directed towards developing alternative, safer methods for the carboxylic acid to amine conversion. The Hofmann rearrangement, which uses sodium hypobromite (B1234621) or sodium hypochlorite, is one such alternative. Another approach involves a Lossen rearrangement. These alternatives avoid the use of explosive azides.
Cost is another critical factor. Syntheses that rely on expensive chiral ligands, stoichiometric chiral auxiliaries like Oppolzer's sultam, or costly transition metal catalysts (e.g., palladium or ruthenium) are less suitable for large-scale preparation. google.com Research has focused on identifying more economical catalysts and reagents. For example, optimizing the conditions for CBS reduction can maximize the enantiomeric excess (ee) while minimizing the amount of the expensive chiral catalyst required. google.com The choice of solvent and the specific borane complex used as the reducing agent can have a significant impact on the reaction's efficiency and stereoselectivity. google.com The development of catalytic asymmetric cyclopropanation methods that use cheaper metals or lower catalyst loadings is an ongoing area of research. google.com Avoiding toxic reagents like pyridine (B92270) is also a goal in process optimization. quickcompany.in
Emerging Synthetic Strategies for Difluorophenylcyclopropanamines
The field of organic synthesis is continually evolving, with new methodologies offering more efficient and elegant ways to construct complex molecules like difluorophenylcyclopropanamines. One emerging strategy involves asymmetric 1,4-addition reactions catalyzed by transition metals. google.com A reported synthesis involves the reaction of a 3,4-difluorophenylboronic acid derivative with (5H)-furan-2-one in the presence of a chiral rhodium complex. google.com This reaction creates a key chiral intermediate, (R)-4-(3,4-difluorophenyl)dihydrofuran-2(3H)-one, which is then converted in several steps to the final cyclopropylamine product. google.com This approach builds the crucial stereocenter early in the synthesis using a catalytic amount of a chiral inductor.
Advances in asymmetric cyclopropanation are also highly relevant. nih.govmdpi.com Modern methods utilize novel chiral catalysts based on rhodium, copper, and iron to achieve high levels of enantioselectivity in the reaction of alkenes with diazo compounds or other carbene precursors. nih.govrsc.orgresearchgate.net The development of catalysts that are more tolerant of functional groups and can operate under milder conditions is a key trend. researchgate.net
Furthermore, photoredox catalysis represents a rapidly advancing frontier in organic synthesis that could be applied to the construction of these molecules. orgsyn.org Light-mediated reactions can enable novel bond formations and radical-based cyclopropanations under very mild conditions, potentially offering new pathways that avoid harsh reagents and high temperatures. orgsyn.org The application of these cutting-edge catalytic methods promises to deliver more sustainable and efficient syntheses of 2-(3,4-difluorophenyl)cyclopropan-1-amine and its analogs in the future. Another novel approach involves the olefination of cyclopropanone (B1606653) surrogates followed by a telescopic aza-Michael reaction to produce cyclopropane β-amino acid derivatives, which could be adapted for these targets. nih.gov
Chemical Transformations and Derivatization of Difluorophenylcyclopropan 1 Amine
Reactivity of the Amine Functionality
The primary amine group is a key site for nucleophilic reactions and can be readily modified or protected to facilitate further synthetic transformations.
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This reactivity is commonly exploited in acylation reactions to form amides. For instance, the amine can react with acyl chlorides or carboxylic acids activated with coupling agents to yield the corresponding N-acyl derivatives. This amide bond formation is a fundamental transformation for incorporating the 2-(2,4-difluorophenyl)cyclopropylamino moiety into larger molecules.
The reaction of 2-(2,4-difluorophenyl)cyclopropan-1-amine with various electrophiles leads to the formation of a stable C-N bond, a common strategy in the synthesis of pharmacologically active compounds. The nucleophilicity of the amine can be influenced by the steric hindrance of the cyclopropane (B1198618) ring and the electronic effects of the difluorophenyl group.
To prevent unwanted side reactions during multi-step syntheses, the primary amine of this compound is often protected. Carbamates are among the most common protecting groups for amines due to their ease of installation and removal under specific conditions. masterorganicchemistry.com
Commonly used carbamate (B1207046) protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org
Table 1: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Reagent for Introduction | Cleavage Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (e.g., TFA) masterorganicchemistry.com |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) synarchive.com |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Amine bases (e.g., piperidine) masterorganicchemistry.com |
Transformations of the Cyclopropane Ring System
The cyclopropane ring in this compound is a strained three-membered ring, which makes it susceptible to ring-opening reactions under certain conditions. These reactions can be initiated by electrophiles, radical species, or through rearrangement pathways.
Electrophilic ring opening of arylcyclopropylamines can occur, and the site of cleavage (vicinal vs. distal C-C bond) is influenced by the substituents on both the ring and the amine. nih.gov For instance, the reaction of N-cyclopropylamides with aluminum trichloride (B1173362) has been shown to induce a ring-opening rearrangement. rsc.orgresearchgate.net The mechanism can involve the formation of an aziridine (B145994) intermediate followed by nucleophilic attack. rsc.org
In the context of 2-arylcyclopropylamines, studies have shown that the phenyl group can stabilize intermediates formed during ring opening. The reaction of alkylidenecyclopropyl ketones with amines can lead to a ring-opening cyclization to form substituted pyrroles, proceeding through a distal cleavage of the cyclopropane C-C bond. organic-chemistry.org While specific studies on the ring-opening of this compound are not extensively detailed in the provided search results, the general principles of arylcyclopropane reactivity suggest its potential for such transformations, providing a pathway to more complex acyclic structures.
Reactivity of the Difluorophenyl Moiety
The 2,4-difluorophenyl group is an electron-deficient aromatic system due to the strong electron-withdrawing nature of the two fluorine atoms. This electronic property significantly influences its reactivity.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. The two fluorine atoms on the phenyl ring of this compound are deactivating groups, making the ring less susceptible to electrophilic attack compared to benzene (B151609).
Fluorine is an ortho, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. However, its strong inductive electron-withdrawing effect deactivates the ring. In the case of a 2,4-difluorophenyl group, the positions for electrophilic attack are further influenced by the combined directing effects of both fluorine atoms and the cyclopropylamine (B47189) substituent.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. mt.comlibretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Electrophile |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) masterorganicchemistry.com |
| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) |
| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion) |
| Sulfonation | SO₃, H₂SO₄ | SO₃ or ⁺SO₃H masterorganicchemistry.com |
The precise conditions and outcomes of such reactions on this compound would require specific experimental investigation to determine the regioselectivity and feasibility under various reaction conditions.
The difluorophenyl moiety is generally stable towards oxidation and reduction under conditions that would transform other functional groups. However, under specific and often harsh conditions, aromatic rings can undergo oxidation or reduction.
Oxidation of the aromatic ring is generally difficult but can be achieved with powerful oxidizing agents, often leading to ring cleavage. More commonly, benzylic positions are susceptible to oxidation if present. In the case of this compound, there are no benzylic hydrogens, making such oxidation less likely.
Reduction of the aromatic ring, known as Birch reduction, can be accomplished using sodium or lithium in liquid ammonia (B1221849) with an alcohol. This reaction would convert the aromatic ring into a non-conjugated diene. The fluorine substituents would influence the regioselectivity of this reduction. There is also evidence of microbial reduction of ketones bearing a fluorophenyl group, suggesting that biocatalytic methods could potentially be employed for transformations of derivatives of this compound. nih.gov
The redox potential of fluorinated aromatic compounds has been studied, indicating that the presence of fluorine atoms makes the compounds more susceptible to reduction compared to their non-fluorinated analogs due to the electron-withdrawing nature of fluorine. researchgate.net
Functional Group Interconversions on the Aryl Ring of this compound
The chemical literature provides limited specific examples of functional group interconversions directly on the aryl ring of this compound. However, based on the principles of electrophilic aromatic substitution (EAS) reactions on substituted benzene rings, a theoretical framework for such transformations can be established. The directing effects of the existing substituents—the fluorine atoms and the cyclopropylamine group—play a crucial role in determining the regioselectivity of these reactions.
The two fluorine atoms are ortho, para-directing but deactivating groups due to their high electronegativity (inductive withdrawal) and ability to donate a lone pair of electrons into the ring (resonance donation). The cyclopropyl (B3062369) group is generally considered to be an ortho, para-directing and activating group. The amine functionality, especially when protonated under acidic conditions typical for many EAS reactions, would become a strong deactivating and meta-directing group. Therefore, the reaction outcomes would be highly dependent on the specific reaction conditions, particularly the protection state of the amine and the nature of the electrophile.
Table 1: Theoretical Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Theoretical Rationale |
| Nitration | HNO₃, H₂SO₄ | 2-(2,4-Difluoro-5-nitrophenyl)cyclopropan-1-amine | The strong activating and ortho, para-directing influence of the cyclopropylamine group (assuming it is not fully protonated) would direct the incoming nitro group to the C5 position, which is ortho to the cyclopropylamine and para to one of the fluorine atoms. The steric hindrance at C3 would be significant. |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 2-(5-Bromo-2,4-difluorophenyl)cyclopropan-1-amine or 2-(5-Chloro-2,4-difluorophenyl)cyclopropan-1-amine | Similar to nitration, the halogen would be directed to the most activated and sterically accessible position, which is C5. |
| Sulfonation | Fuming H₂SO₄ | 2-(2,4-Difluoro-5-sulfophenyl)cyclopropan-1-amine | The bulky sulfonyl group would preferentially add to the least sterically hindered position, C5. Reversibility of sulfonation could lead to thermodynamic product formation. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely no reaction or complex mixture | The amine group would complex with the Lewis acid catalyst, leading to strong deactivation of the ring and preventing the reaction. Protection of the amine group would be necessary. |
Synthesis of Advanced Intermediates and Analogues
While direct derivatization of the aryl ring of this compound is not extensively documented, its structural analogues, particularly the 2-(3,4-difluorophenyl)cyclopropanamine isomer, serve as crucial building blocks in the synthesis of advanced pharmaceutical intermediates. The methodologies employed for the synthesis of these analogues can be extrapolated to devise routes for advanced intermediates starting from the 2,4-difluoro isomer.
A primary application of these types of compounds is in the synthesis of antiplatelet agents. For instance, the 3,4-difluoro analogue is a key intermediate in the synthesis of Ticagrelor. The synthesis of Ticagrelor involves the coupling of the cyclopropylamine moiety with a substituted triazolopyrimidine core.
Table 2: Representative Synthesis of a Ticagrelor Analogue from a Difluorophenylcyclopropanamine Intermediate
| Step | Starting Materials | Reagents and Conditions | Product | Purpose |
| 1 | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | Base (e.g., N,N-Diisopropylethylamine), Solvent (e.g., Acetonitrile) | N-(4,6-Dichloro-2-(propylthio)pyrimidin-5-yl)- (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine | Nucleophilic aromatic substitution to couple the amine with the pyrimidine (B1678525) core. |
| 2 | Product from Step 1 | Sodium nitrite, Acetic acid | 7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)- quickcompany.ingoogleapis.comnih.govtriazolo[4,5-d]pyrimidine | Diazotization and subsequent cyclization to form the triazole ring. |
| 3 | Product from Step 2, (3aR,4S,6R,6aS)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d] quickcompany.innih.govdioxol-4-amine | Coupling agents | Ticagrelor | Introduction of the cyclopentanediol side chain. |
This table illustrates a general synthetic strategy for a known drug, Ticagrelor, which utilizes a structural isomer of the compound . Similar synthetic pathways could potentially be employed to create novel analogues from this compound.
The synthesis of other advanced analogues could involve the reaction of the primary amine of this compound with a variety of electrophilic partners to form amides, sulfonamides, ureas, and other functional groups. These derivatizations would lead to a diverse library of compounds for further biological evaluation. The synthesis of heterocyclic systems can also be envisioned, for example, through condensation reactions with dicarbonyl compounds or their equivalents to form pyrroles, imidazoles, or other ring systems.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT) Studies)
The electronic structure of 2-(2,4-Difluorophenyl)cyclopropan-1-amine is significantly influenced by the interplay of the electron-withdrawing difluorophenyl group and the strained cyclopropane (B1198618) ring. DFT calculations on similar molecules reveal that the fluorine atoms strongly polarize the phenyl ring, creating a more electron-deficient aromatic system. This, in turn, affects the electron density on the adjacent cyclopropane ring and the amino group.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and conjugative interactions within a molecule, providing insights into its stability. wikipedia.org NBO analysis on analogous fluorinated aromatic compounds reveals significant hyperconjugative interactions.
Based on studies of similar molecules, a representative NBO analysis might yield the following types of interactions and stabilization energies:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(N) | σ(C-C)cyclopropane | ~ 4-6 |
| n(N) | σ(C-H)cyclopropane | ~ 2-4 |
| π(C-C)phenyl | σ(C-C)cyclopropane | ~ 1-3 |
| σ(C-C)cyclopropane | π(C-C)phenyl | ~ 0.5-2 |
Note: The data in this table is illustrative and based on typical values found in computational studies of structurally related compounds. Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ajchem-a.com The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show the most negative potential (typically colored red) localized around the nitrogen atom of the amino group due to its lone pair of electrons. The fluorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the cyclopropane ring would show regions of positive potential (typically colored blue). The difluorophenyl ring would present a more complex potential surface, with the fluorine substitutions creating a more electron-poor (more positive) character on the aromatic ring itself compared to an unsubstituted phenyl ring. cresset-group.com This makes the nitrogen atom the primary site for electrophilic attack.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests higher reactivity.
In this compound, the HOMO is expected to be primarily localized on the amino group, reflecting its nucleophilic character. The LUMO is likely to be distributed over the difluorophenyl ring, a consequence of its electron-withdrawing nature. The presence of the fluorine atoms would lower the energy of the LUMO compared to an unsubstituted phenylcyclopropylamine.
A representative set of frontier orbital energies for a similar aromatic amine, based on DFT calculations, is presented below:
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.0 to -7.0 |
| ELUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |
Note: These values are estimations based on computational studies of analogous compounds and serve to illustrate the expected electronic properties.
Molecular Modeling and Docking Simulations
Molecular modeling techniques are employed to study the three-dimensional structure and dynamic behavior of molecules. For pharmaceutical applications, docking simulations can predict how a molecule might bind to a biological target.
The conformational flexibility of this compound is primarily associated with the rotation of the amino group and the phenyl group relative to the cyclopropane ring. Computational studies on analogous 2-phenylcyclopropylamines and fluorinated cyclopropylamines have shown that the orientation of the amino group is influenced by stereoelectronic effects, such as hyperconjugation. researchgate.net
The relative stability of different conformers is determined by a delicate balance of steric and electronic interactions. For 2-substituted cyclopropylamines, the trans and gauche conformations of the amino group are typically the most stable. The difluorophenyl group, being bulky, would have a significant impact on the rotational barrier and the preferred orientation of the substituents on the cyclopropane ring.
A study on 2-fluorocyclopropylamines revealed that the global minimum conformer is the trans orientation, with the cis conformer being less stable. researchgate.net It is reasonable to expect a similar preference in this compound, although the specific energy differences would be modulated by the electronic effects of the difluorophenyl ring.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| trans | 0.00 | Amino group is oriented away from the phenyl group. |
| gauche | ~1.5 - 2.5 | Amino group is rotated relative to the phenyl group. |
| cis | ~2.5 - 3.5 | Amino group is oriented towards the phenyl group. |
Note: This data is based on computational studies of analogous 2-substituted cyclopropylamines and represents a qualitative prediction for this compound.
Prediction of Binding Affinities to Biological Targets
Computational methods are instrumental in predicting how strongly a compound like this compound will bind to a biological target, a critical step in drug discovery. nih.gov This prediction, often expressed as binding affinity, is determined through techniques like molecular docking and molecular dynamics simulations. globalresearchonline.netnih.gov
The this compound moiety is a key component of the P2Y12 receptor antagonist, Ticagrelor. googleapis.com The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and is a major target for antithrombotic drugs. nih.govguidetopharmacology.org The crystal structure of the human P2Y12 receptor reveals a complex binding pocket where this specific chemical fragment establishes critical interactions. nih.govnih.gov
Molecular docking simulations place the ligand into the binding site of the protein to predict its orientation and binding energy. rjptonline.orgwjarr.com For the this compound fragment within Ticagrelor, the difluorophenyl group is predicted to form hydrophobic and van der Waals interactions with nonpolar residues in the receptor's binding cavity. The fluorine atoms can also participate in favorable orthogonal multipolar interactions with backbone carbonyls or specific side chains. The cyclopropyl (B3062369) group acts as a rigid scaffold, correctly positioning the amine and the phenyl ring for optimal interactions. The primary amine group is crucial for forming strong hydrogen bonds or salt bridges with key acidic residues, such as aspartic or glutamic acid, within the binding pocket, anchoring the molecule. nih.gov
Table 1: Predicted Interactions of the this compound Moiety with a Target Binding Site
| Molecular Fragment | Type of Interaction | Potential Interacting Residues | Contribution to Affinity |
|---|---|---|---|
| 2,4-Difluorophenyl Ring | Hydrophobic, π-π stacking | Phenylalanine, Leucine, Isoleucine | Positive |
| Fluorine Atoms | Halogen bonding, dipole interactions | Serine, Threonine, Backbone Carbonyls | Positive |
| Cyclopropyl Group | Van der Waals, Hydrophobic | Alanine, Valine | Positive |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net These models are valuable for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts.
For a series of derivatives of this compound, a QSAR model could be developed to predict their potency as P2Y12 receptor antagonists. The process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound and then using statistical methods to find an equation that best correlates these descriptors with the measured biological activity (e.g., IC50 values).
The key steps in building such a QSAR model would be:
Data Set Compilation : A series of analogues of this compound would be synthesized and their biological activity against the target receptor measured.
Descriptor Calculation : For each molecule, various descriptors would be calculated. These fall into several categories:
Electronic Descriptors : Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which describe the molecule's electronic properties. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring would be a significant factor.
Steric Descriptors : Including molecular volume, surface area, and specific shape indices. These describe the size and shape of the molecule, which are critical for fitting into the receptor's binding site.
Hydrophobic Descriptors : Like the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets.
Topological Descriptors : Numerical indices that describe the connectivity of atoms within the molecule.
Model Development : Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated.
Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A hypothetical QSAR equation might look like: log(1/IC50) = c0 + c1(logP) + c2(Dipole Moment) - c3(Molecular Volume)
This equation would suggest that activity increases with hydrophobicity and dipole moment but decreases with molecular size.
Table 2: Example of Molecular Descriptors for a Hypothetical QSAR Study
| Descriptor Type | Specific Descriptor | Relevance to this compound |
|---|---|---|
| Electronic | Hammett constants (σ) | Quantifies the electron-withdrawing effect of the difluoro substitution. |
| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Steric | Molar Refractivity (MR) | Describes the volume and polarizability of the molecule. |
| Hydrophobic | LogP | Measures lipophilicity, crucial for membrane passage and hydrophobic interactions. |
Theoretical Insights into Reaction Mechanisms
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at an atomic level. For the synthesis of this compound, theoretical studies, particularly using Density Functional Theory (DFT), can offer deep insights into reaction pathways, transition states, and the factors controlling stereoselectivity.
A common method for synthesizing the cyclopropane ring is through the reaction of an alkene with a carbene. nih.gov The synthesis of the target molecule often involves the cyclopropanation of 3,4-difluorostyrene (B50085) or a related derivative. google.com
Computational studies can elucidate this process by:
Mapping the Potential Energy Surface : Calculations can map the energy of the system as the reactants approach and transform into products. This map reveals the lowest energy pathway for the reaction.
Identifying Transition States : The highest point on the reaction pathway is the transition state, a short-lived, high-energy species. DFT calculations can determine the precise geometry and energy of this transition state. The energy of the transition state (the activation energy) determines the reaction rate.
Analyzing Stereoselectivity : The compound exists as different stereoisomers. The therapeutic activity often resides in a single isomer, such as the (1R,2S) configuration found in Ticagrelor. googleapis.com Theoretical calculations can explain the origin of stereoselectivity in asymmetric synthesis. By modeling the reaction in the presence of a chiral catalyst, chemists can calculate the activation energies for the pathways leading to different stereoisomers. The pathway with the lower activation energy will be favored, explaining why one isomer is formed in excess. For instance, in a catalyzed cyclopropanation, the model would show how the chiral ligand directs the carbene to one face of the alkene over the other. google.com
Investigating Reaction Intermediates : The reaction may proceed through one or more intermediates. Computational methods can predict the stability and structure of these intermediates, confirming the proposed mechanism.
For example, in the conversion of a carboxylic acid derivative to the amine via a Curtius rearrangement, DFT calculations could model the formation of the acyl azide (B81097) intermediate, its rearrangement to an isocyanate, and subsequent hydrolysis to the final amine, providing energies for each step of the process. google.com
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ticagrelor |
| 3,4-difluorostyrene |
| Aspartic Acid |
| Glutamic Acid |
| Acyl azide |
Preclinical Research Applications and Biological Target Engagement
Role as a Versatile Chemical Building Block in Drug Discovery and Development
The arylcyclopropane motif is a valuable scaffold in medicinal chemistry, prized for its unique structural and electronic properties. unl.ptresearchgate.net The cyclopropane (B1198618) ring, being the smallest possible cycloalkane, introduces conformational rigidity, which can lock a molecule into its bioactive conformation, potentially leading to a significant increase in potency. unl.ptnih.gov This constrained structure makes cyclopropylamines, including the 2-(2,4-difluorophenyl) variant, effective bioisosteres for other chemical groups, such as amides or alkenes, which can improve metabolic stability and pharmacokinetic profiles. researchgate.netnih.gov
The incorporation of a difluorophenyl group further enhances the utility of this building block. Fluorine atoms are often introduced into drug candidates to modulate properties like metabolic stability, lipophilicity, and binding affinity to target proteins. numberanalytics.com Specifically, the 2,4-difluoro substitution pattern can influence the electronic properties of the aromatic ring and provide specific interaction points within a biological target.
In drug design, the 2-(2,4-difluorophenyl)cyclopropan-1-amine moiety serves as a key intermediate for synthesizing more complex molecules. longdom.org Its primary amine group provides a reactive handle for coupling with other molecular fragments, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in various therapeutic areas. numberanalytics.comlongdom.org The combination of the rigid cyclopropane and the electronically modified phenyl ring makes it an attractive component for developing novel therapeutic agents. unl.ptlongdom.org
Enzyme Inhibition Studies (in vitro/preclinical)
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy in oncology. researchgate.netnih.gov While a wide variety of chemical scaffolds have been investigated as PARP1 inhibitors, including those containing phthalazinone and benzimidazole (B57391) cores, there is no specific preclinical research published in the available literature that directly implicates this compound or its immediate derivatives as PARP1 inhibitors. researchgate.net The development of selective PARP1 inhibitors continues to be an active area of research, with a focus on novel chemical structures to improve efficacy and reduce off-target effects. nih.gov
Dipeptidyl peptidase-4 (DPP-4) inhibitors, known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. nih.govnih.gov These drugs work by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.govresearchgate.net The chemical structures of known DPP-4 inhibitors are diverse, often featuring heterocyclic systems. mdpi.com Despite the broad interest in developing new DPP-4 inhibitors, a review of preclinical studies does not indicate that this compound has been specifically investigated as a lead compound for this enzyme target. nih.govresearchgate.net
Analogs featuring the difluorophenyl moiety have shown potent activity against other enzyme systems, notably Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.govwikipedia.org Inhibition of VEGFR-2 is therefore a key strategy in cancer therapy. wikipedia.org
In a study investigating novel heterocyclic compounds as VEGFR-2 inhibitors, a difluorophenyl analog was identified as the most potent, demonstrating excellent inhibitory activity. nih.gov The structure-activity relationship indicated that the presence of a difluorophenyl ring was critical for achieving high potency against the enzyme. nih.gov
Table 1: VEGFR-2 Inhibitory Activity of Phenyl Analogs
| Compound | Substitution Pattern | IC₅₀ (µM) |
| Analog 1 | Difluorophenyl | 0.0070 |
| Analog 2 | Monofluorophenyl | 0.012 |
| Analog 3 | Monofluorophenyl | 0.064 |
This table is based on data presented in a study on potent VEGFR-2 inhibitors, highlighting the superior activity of the difluorophenyl analog. nih.gov
Receptor Ligand Research (in vitro/preclinical)
Significant preclinical research has identified fluorinated 2-arylcyclopropan-1-amines as a novel class of ligands for sigma (σ) receptors. nih.govkisti.re.kr Sigma receptors, which include the σ1 and σ2 subtypes, are enigmatic proteins involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. frontiersin.orgnih.gov
Studies have shown that stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines exhibit varying affinities and selectivities for the two sigma receptor subtypes. nih.govkisti.re.kr The substitution pattern on the aryl ring and the stereochemistry of the cyclopropane ring are critical determinants of binding affinity. Generally, compounds with a substituent at the 4-position of the phenyl ring are more active than those with a 3-position substituent. nih.govkisti.re.kr
For instance, one of the most potent σ1 receptor ligands identified from this class was trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine, with a high binding affinity. nih.govkisti.re.kr In contrast, the highest potency for the σ2 receptor was observed with cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine. nih.govkisti.re.kr This demonstrates that subtle structural modifications can shift both potency and selectivity between the σ1 and σ2 receptor subtypes.
Table 2: Binding Affinity (Kᵢ) of Fluorinated 2-Arylcyclopropan-1-amine Analogs for Sigma Receptors
| Compound | Receptor Subtype | Kᵢ (nM) |
| trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine | σ₁ | 4.8 |
| cis-2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine | σ₂ | 95 |
This table presents the binding affinities of the most potent selective ligands for σ₁ and σ₂ receptors from a study on fluorinated 2-arylcyclopropan-1-amines. nih.govkisti.re.kr
Dopamine (B1211576) D3 (D3R) and μ-Opioid (MOR) Receptor Ligand Studies of Related Compounds
The development of selective ligands for the dopamine D3 receptor (D3R) is a significant challenge in neuropharmacology due to the high structural homology between the D3R and the D2R, particularly within the orthosteric binding site. nih.gov This similarity has made it difficult to create D3R-selective agents, which are sought after for their potential in treating substance abuse and other neuropsychiatric disorders. nih.govnih.gov While direct studies on this compound as a D3R ligand are not prominent in the literature, research into related structures provides valuable insights. For instance, the deconstruction of D3R-selective substituted-4-phenylpiperazine compounds has revealed that selectivity often arises from interactions with a secondary binding pocket, distinct from the primary binding site for dopamine. nih.gov This suggests that the unique stereochemical and electronic profile of the difluorophenylcyclopropylamine moiety could be exploited to achieve D3R selectivity.
In the context of the μ-opioid receptor (MOR), the introduction of a cyclopropyl (B3062369) group can significantly influence a ligand's pharmacological profile. A study comparing cyclopropylfentanyl and valerylfentanyl, two structurally related fentanyl analogs, demonstrated that the cyclopropyl substitution maintained high potency and full agonist activity at the MOR, similar to fentanyl itself. nih.govnih.gov In contrast, the longer alkyl chain of valerylfentanyl resulted in partial agonism and much weaker affinity. nih.govnih.gov Molecular simulations suggest that the rigid cyclopropane ring is well-accommodated within the active state of the MOR, whereas a more flexible alkyl chain may hinder optimal binding. nih.gov These findings highlight the potential of the cyclopropyl moiety, as present in this compound, to serve as a key pharmacophoric element in the design of potent MOR ligands.
Pharmacological Activity of Related Cyclopropyl Compounds at D3R and MOR
| Compound Class | Target Receptor | Key Findings | Reference |
|---|---|---|---|
| Substituted-4-phenylpiperazines | Dopamine D3 Receptor (D3R) | Selectivity for D3R over D2R is often achieved through interactions with a secondary binding pocket. | nih.gov |
| Cyclopropylfentanyl | μ-Opioid Receptor (MOR) | Acts as a full agonist with high potency, comparable to fentanyl. The cyclopropyl group is well-tolerated by the receptor. | nih.govnih.gov |
| Valerylfentanyl | μ-Opioid Receptor (MOR) | Demonstrates partial agonism and significantly weaker affinity compared to its cyclopropyl counterpart. | nih.govnih.gov |
Serotonin (B10506) 5-HT2 Receptor Agonism by Related Cyclopropylamine (B47189) Derivatives
Cyclopropylamine derivatives have been explored as conformationally restricted analogs of phenethylamines and tryptamines to probe the binding requirements of serotonin receptors. Research has shown that these rigid structures can exhibit high affinity and selectivity for specific 5-HT receptor subtypes.
A study on a series of trans-2-(indol-3-yl)cyclopropylamine derivatives revealed that while they had low affinity for 5-HT1A, 5-HT2A, and 5-HT2B receptors, they displayed considerably higher affinity for the 5-HT2C receptor. acs.orgnih.gov Notably, a 5-fluoro-substituted derivative was the most potent, with a Ki value of 1.9 nM at the 5-HT2C receptor. acs.orgnih.gov This suggests that the cyclopropylamine scaffold is a promising template for developing selective 5-HT2C receptor agonists. acs.org
Further supporting this, another study focused on the design and synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives as potential 5-HT2C agonists. nih.gov This work led to the identification of potent compounds with high functional activity at 5-HT2 receptors. Importantly, one of the lead compounds demonstrated no detectable agonism at the 5-HT2B receptor and good selectivity over the 5-HT2A receptor. nih.gov Given that this compound shares the core difluorophenyl and cyclopropylamine moieties with these active compounds, it represents a valuable scaffold for the development of selective 5-HT2C receptor agonists, which have therapeutic potential for various central nervous system disorders. nih.gov
Binding Affinities of Cyclopropylamine Derivatives at Serotonin 5-HT2 Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | Reference |
|---|---|---|---|---|
| trans-2-(indol-3-yl)cyclopropylamine (unsubstituted) | Moderate Affinity | Moderate Affinity | High Affinity | acs.orgnih.gov |
| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | High Affinity | High Affinity | 1.9 | acs.orgnih.gov |
| Fluorinated 2-phenylcyclopropylmethylamine derivatives | Selective against | No detectable agonism | High Potency | nih.gov |
P2Y12 Receptor Antagonism via Related Cyclopropane Intermediates
The chemical scaffold of 2-(difluorophenyl)cyclopropan-1-amine is a critical component in the synthesis of potent antiplatelet agents that target the P2Y12 receptor. Specifically, the (1R,2S)-enantiomer of 2-(3,4-difluorophenyl)cyclopropan-1-amine is a key intermediate in the synthesis of Ticagrelor. google.comnih.govrasayanjournal.co.ingoogle.comhsppharma.comchemicalbook.com Ticagrelor is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in ADP-mediated platelet activation and aggregation.
The synthesis of Ticagrelor involves the coupling of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine intermediate with a triazolopyrimidine core. nih.govrasayanjournal.co.ingoogle.com The presence of the difluorophenylcyclopropylamino group is essential for the drug's high affinity and potent inhibitory activity at the P2Y12 receptor. The development of efficient and safe synthetic routes for this key cyclopropane intermediate has been a focus of extensive research to facilitate the large-scale production of Ticagrelor. google.comgoogle.com This direct application underscores the importance of the difluorophenylcyclopropanamine structure in the development of clinically significant P2Y12 receptor antagonists.
Structure-Activity Relationship (SAR) Studies on Difluorophenylcyclopropanamine Derivatives
Structure-activity relationship (SAR) studies of difluorophenylcyclopropanamine derivatives have provided valuable insights into the structural requirements for their biological activities. In the context of serotonin 5-HT2C receptor agonists, the stereochemistry of the cyclopropane ring is a critical determinant of receptor affinity and selectivity. For trans-2-(indol-3-yl)cyclopropylamines, the (1S,2R)-enantiomer exhibits higher affinity for the 5-HT2C receptor, whereas the (1R,2S)-enantiomer shows a preference for the 5-HT2A and 5-HT2B subtypes. acs.orgnih.gov This reversal in stereoselectivity provides a basis for designing subtype-selective ligands. acs.org
Furthermore, the position and nature of substituents on the phenyl ring significantly modulate activity. The introduction of fluorine atoms, as seen in fluorinated 2-phenylcyclopropylmethylamines, can lead to high potency at the 5-HT2C receptor while reducing or eliminating activity at the 5-HT2B receptor, a desirable feature for avoiding potential cardiac side effects. nih.gov
In a different therapeutic area, SAR studies on pyrrolo[2,1-f] acs.orgnih.govgoogle.comtriazine-based VEGFR-2 kinase inhibitors revealed that the incorporation of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position led to a novel series of potent inhibitors. nih.gov This highlights the utility of the difluorophenylcyclopropane motif in generating high-affinity ligands for kinase targets as well.
Chemical Biology Tool Applications
The development of selective ligands for specific biological targets enables the creation of chemical biology tools to probe cellular pathways and molecular interactions.
Given the established role of related compounds as selective 5-HT2C receptor agonists and as key components of P2Y12 receptor antagonists, derivatives of this compound hold potential as chemical probes. For example, a radiolabeled or fluorescently tagged version of a selective 5-HT2C agonist derived from this scaffold could be used to map the distribution of these receptors in the brain and to study their role in neurotransmission and behavior. Similarly, by modifying the core structure, it may be possible to develop probes to investigate the downstream signaling pathways of the P2Y12 receptor, providing a deeper understanding of platelet activation and thrombosis.
The well-defined and rigid conformation of the cyclopropane ring makes difluorophenylcyclopropanamine derivatives excellent candidates for studying molecular interactions with their biological targets. These compounds can be used in techniques such as X-ray crystallography or cryo-electron microscopy to elucidate the precise binding modes within the receptor's active site. Molecular probes designed from this scaffold, such as those incorporating photo-crosslinking groups or affinity tags, can be employed to identify and characterize the specific amino acid residues involved in ligand binding and receptor activation. nih.govmdpi.com Such studies are invaluable for validating computational docking models and for the rational design of new therapeutic agents with improved affinity and selectivity.
Preclinical Investigations of Anti-Cancer Properties
Following a comprehensive review of publicly available scientific literature and patent databases, no specific preclinical research data detailing the anti-cancer properties of the compound this compound were identified. The search included in vitro studies on cancer cell lines and in vivo investigations using animal models.
Consequently, there are no detailed research findings, data tables on biological activity (such as IC50 values), or results from xenograft models to report for this specific chemical entity in the context of oncology. While derivatives of phenylcyclopropylamine are known to be investigated as inhibitors of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1) for cancer therapy, the anti-cancer activities of the 2,4-difluorophenyl substituted variant have not been described in the accessed preclinical studies.
Further research would be necessary to determine if this compound possesses any anti-cancer properties and to elucidate its potential biological targets and mechanism of action within cancer cells.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive approach for probing the molecular structure of 2-(2,4-Difluorophenyl)cyclopropan-1-amine. These methods are predicated on the principle that chemical bonds and functional groups vibrate at characteristic frequencies upon interacting with electromagnetic radiation.
FT-IR Spectroscopy is instrumental in identifying the key functional groups present in the molecule. The primary amine (-NH₂) group typically exhibits characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. N-H bending vibrations are also expected to appear around 1600 cm⁻¹. The aromatic ring gives rise to several distinct bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of the difluorophenyl group is further confirmed by strong C-F stretching absorptions, typically observed in the 1100-1300 cm⁻¹ region. The cyclopropyl (B3062369) ring, a strained three-membered ring, will have characteristic C-H stretching vibrations slightly above 3000 cm⁻¹ and ring deformation (breathing) modes at lower frequencies.
Raman Spectroscopy , which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. Therefore, the C-C stretching vibrations of the aromatic ring and the cyclopropane (B1198618) ring are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the difluorinated benzene (B151609) ring would also be readily observable.
A combined analysis of both FT-IR and Raman spectra allows for a more complete and confident structural assignment of this compound. unair.ac.idresearchgate.net A theoretical study on the related compound, 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl) propan-2-ol, utilized Density Functional Theory (DFT) calculations to predict and assign vibrational frequencies, a methodology that can also be applied to the target molecule for a more detailed spectral interpretation. unair.ac.idresearchgate.net
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Amine (-NH₂) | Asymmetric Stretch | ~3450 | Weak |
| Amine (-NH₂) | Symmetric Stretch | ~3350 | Weak |
| Amine (-NH₂) | N-H Bend (Scissoring) | ~1620 | Medium |
| Aromatic C-H | Stretch | >3000 | Strong |
| Aromatic C=C | Stretch | ~1600, ~1500, ~1450 | Strong |
| Cyclopropyl C-H | Stretch | ~3050 | Strong |
| Cyclopropyl C-C | Ring Breathing | ~1200 | Strong |
| C-F | Stretch | ~1250, ~1150 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment. uobasrah.edu.iqresearchgate.net
¹H NMR Spectroscopy allows for the identification and characterization of all proton-containing groups in the molecule. The protons on the aromatic ring will appear in the downfield region, typically between 6.5 and 7.5 ppm. Due to the fluorine substituents at the 2- and 4-positions, these aromatic protons will exhibit complex splitting patterns (multiplets) as a result of both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons of the cyclopropyl ring are found in the upfield region, generally between 0.5 and 2.5 ppm. These protons (on C1 and C2, and the methylene (B1212753) protons on C3) will show intricate splitting patterns due to geminal and vicinal couplings with each other. The proton attached to the nitrogen atom of the amine group will appear as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbon atoms of the difluorophenyl ring will resonate in the aromatic region (typically 110-165 ppm). The signals for the carbon atoms directly bonded to fluorine will show characteristic large one-bond carbon-fluorine coupling constants (¹JCF). The carbon atoms of the cyclopropyl ring will appear in the upfield region, usually between 10 and 40 ppm. The carbon atom bearing the amine group (C1) and the carbon attached to the aromatic ring (C2) will have distinct chemical shifts influenced by their respective substituents.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for definitively assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule. core.ac.uk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 (m) | 110 - 135 (d, with C-F coupling) |
| Aromatic C-F | - | 155 - 165 (d, ¹JCF ≈ 240-260 Hz) |
| Aromatic C (ipso) | - | 125 - 140 |
| Cyclopropyl CH-N | ~2.5 - 3.0 (m) | ~30 - 40 |
| Cyclopropyl CH-Ar | ~2.0 - 2.5 (m) | ~20 - 30 |
| Cyclopropyl CH₂ | ~0.5 - 1.5 (m) | ~10 - 20 |
| Amine NH₂ | Variable (br s) | - |
Note: m = multiplet, d = doublet, br s = broad singlet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry for Molecular Identification and Purity Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound, confirming its elemental composition, and gaining insights into its structure through the analysis of fragmentation patterns. miamioh.edulibretexts.org
For this compound, the molecular formula is C₉H₉F₂N, which corresponds to a monoisotopic mass of approximately 169.07 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 169. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule. miamioh.edu
The fragmentation of the molecular ion provides valuable structural information. For primary amines, a common fragmentation pathway is the alpha-cleavage, which involves the loss of a substituent from the carbon atom adjacent to the nitrogen. In this case, cleavage of the bond between the cyclopropyl ring and the difluorophenyl group could lead to the formation of a stable tropylium-like ion or other resonance-stabilized fragments. Another likely fragmentation is the loss of the amino group (NH₂) or ammonia (B1221849) (NH₃). The difluorophenyl group can also lead to characteristic fragments. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental compositions and further confirms the identity of the compound.
Mass spectrometry, particularly when coupled with a chromatographic separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is also a powerful tool for purity analysis. It can detect and identify trace impurities that may not be visible by other spectroscopic methods. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 169 | [M]⁺ (Molecular Ion) |
| 152 | [M - NH₃]⁺ |
| 127 | [C₆H₃F₂]⁺ (Difluorophenyl fragment) |
| 113 | [C₇H₅F]⁺ |
| 91 | Tropylium-like ion from ring rearrangement |
Chiral Chromatography for Enantiomeric Excess Determination
This compound is a chiral molecule, existing as a pair of enantiomers which are non-superimposable mirror images. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric excess (e.e.) is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for this purpose. core.ac.uk
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte can form transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.
The selection of the appropriate CSP is crucial for achieving a successful enantioseparation. For primary amines like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. Other types of CSPs, such as those based on Pirkle-type phases, cyclodextrins, or macrocyclic antibiotics, could also be suitable.
The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. The addition of a small amount of an amine modifier, like diethylamine, is often necessary to improve peak shape and reduce tailing for basic analytes.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Table 4: General Conditions for Chiral HPLC Separation of Amines
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Sustainability
The pursuit of greener and more efficient synthetic routes to 2-(2,4-difluorophenyl)cyclopropan-1-amine and its derivatives is a critical area of ongoing research. patsnap.com Traditional synthetic pathways have often been multi-step processes, sometimes employing hazardous reagents and generating significant waste, thus falling short of the principles of green chemistry and atom economy. google.com
Future methodologies are expected to focus on several key areas to improve sustainability:
Biocatalysis : The use of enzymes to catalyze key steps in the synthesis offers a promising green alternative. Engineered enzymes, such as myoglobin-based catalysts and tautomerases, are being developed for the stereoselective synthesis of fluorinated cyclopropanes. nih.govnih.gov These biocatalytic methods can offer high enantioselectivity and operate under mild reaction conditions, reducing energy consumption and the need for toxic reagents. acs.orgmdpi.commdpi.com
Catalytic C-H Activation : Direct C-H activation strategies could significantly shorten synthetic routes by eliminating the need for pre-functionalized starting materials. This approach enhances atom economy by minimizing the number of steps and the use of protecting groups.
Flow Chemistry : Continuous flow processes offer advantages in terms of safety, scalability, and efficiency. By enabling precise control over reaction parameters, flow chemistry can improve yields, reduce reaction times, and minimize the formation of byproducts.
Use of Greener Reagents and Solvents : A major drawback of some existing syntheses is the use of toxic reagents like sodium azide (B81097) and expensive, environmentally unfriendly catalysts. google.com Future research will focus on replacing these with safer, more sustainable alternatives. This includes the use of greener solvents and the development of catalytic systems that are recyclable and have a lower environmental impact.
The table below summarizes some of the challenges with existing synthetic methods and the potential improvements offered by emerging green chemistry approaches.
| Challenge in Existing Syntheses | Emerging Green Chemistry Solution | Potential Benefits |
| Use of hazardous reagents (e.g., sodium azide) | Biocatalytic routes, alternative reagents | Increased safety, reduced environmental impact |
| Long, multi-step processes | C-H activation, one-pot reactions | Improved atom and step economy, reduced waste |
| Use of expensive and toxic catalysts | Development of recyclable biocatalysts and earth-abundant metal catalysts | Lower cost, reduced environmental footprint |
| Generation of significant chemical waste | Solvent-free reactions, use of greener solvents | Minimized environmental pollution, improved sustainability |
Exploration of New Pharmacological Targets for Difluorophenylcyclopropanamine Scaffolds
While the difluorophenylcyclopropanamine scaffold is well-established as a P2Y12 receptor antagonist in the context of antithrombotic therapy, its structural features suggest potential for interaction with a broader range of biological targets. nih.govresearchgate.netdovepress.com The unique combination of a rigid cyclopropane (B1198618) ring, a flexible amine group, and a difluorophenyl moiety provides a versatile platform for designing ligands for various receptors and enzymes.
Future research directions in this area include:
Central Nervous System (CNS) Targets : The lipophilicity and structural rigidity imparted by the difluorophenylcyclopropane motif could be advantageous for targeting receptors and enzymes within the CNS. Exploration of its potential as a scaffold for developing agents for neurological and psychiatric disorders is a promising avenue.
Enzyme Inhibition : The difluorophenylcyclopropanamine core could serve as a template for the design of novel enzyme inhibitors. nih.gov The specific stereochemistry and electronic properties of the scaffold could be exploited to achieve high affinity and selectivity for the active sites of various enzymes implicated in disease.
Repurposing and Analogue Development : Systematic screening of existing libraries of difluorophenylcyclopropanamine derivatives against a wide array of biological targets could lead to the identification of new therapeutic applications. Furthermore, the synthesis of novel analogues with diverse substitution patterns will be crucial for exploring new structure-activity relationships.
Computational Design of Advanced Derivatives with Tailored Bioactivity
Computational chemistry and in silico screening methods are becoming indispensable tools in modern drug discovery, offering the potential to accelerate the design and optimization of new drug candidates. taylorandfrancis.comnih.govresearchgate.net These approaches can be powerfully applied to the difluorophenylcyclopropanamine scaffold to design advanced derivatives with specific, tailored bioactivities.
Key computational strategies that will drive future research include:
Quantitative Structure-Activity Relationship (QSAR) Studies : By developing QSAR models, researchers can establish mathematical relationships between the structural features of difluorophenylcyclopropanamine derivatives and their biological activities. rsc.orgresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates.
Structure-Based Drug Design (SBDD) : For targets with known three-dimensional structures, SBDD techniques can be used to design ligands that fit precisely into the binding site. This approach allows for the rational design of modifications to the difluorophenylcyclopropanamine scaffold to enhance binding affinity and selectivity.
Virtual Screening : Large virtual libraries of difluorophenylcyclopropanamine derivatives can be rapidly screened against various biological targets using computational docking simulations. nih.govresearchgate.netifremer.fr This allows for the identification of potential hits for a wide range of diseases, which can then be prioritized for experimental validation.
Pharmacophore Modeling : This technique involves identifying the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models based on the difluorophenylcyclopropanamine scaffold can be used to search for novel compounds with similar spatial arrangements of key features.
The following table outlines the application of various computational methods in the design of advanced difluorophenylcyclopropanamine derivatives.
| Computational Method | Application | Desired Outcome |
| QSAR | Predicting the biological activity of new derivatives based on their chemical structure. | Identification of compounds with enhanced potency and selectivity. |
| Structure-Based Drug Design | Designing ligands that complement the three-dimensional structure of a biological target. | Optimization of binding affinity and specificity. |
| Virtual Screening | Rapidly assessing the potential of a large number of compounds to bind to a target. | Discovery of novel hits for a variety of therapeutic targets. |
| Pharmacophore Modeling | Identifying the key structural features required for biological activity. | Design of new scaffolds with improved pharmacological properties. |
Integration of Difluorophenylcyclopropanamines in Complex Molecular Architectures
The this compound moiety is not only a valuable pharmacophore in its own right but also a versatile chiral building block for the synthesis of more complex molecular architectures. nih.gov Its unique stereochemical and conformational properties can be leveraged to impart specific three-dimensional structures to larger molecules.
Future research in this domain will likely focus on:
Natural Product Analogues : The incorporation of the difluorophenylcyclopropane motif into the core structures of natural products could lead to the development of novel analogues with improved pharmacological properties, such as enhanced metabolic stability or altered bioactivity. mdpi.com
Macrocycles : The rigid cyclopropane unit can serve as a unique scaffold for the construction of macrocyclic compounds. mdpi.com The defined geometry of the cyclopropane can help to pre-organize the macrocyclic backbone, potentially leading to compounds with high binding affinity and selectivity for challenging targets.
Peptidomimetics : The difluorophenylcyclopropanamine scaffold can be used as a dipeptide isostere to create conformationally constrained peptidomimetics. This can lead to molecules with improved oral bioavailability and resistance to enzymatic degradation compared to their natural peptide counterparts.
Spirocyclic Compounds : The cyclopropane ring can be incorporated into spirocyclic systems, which are of growing interest in drug discovery due to their three-dimensional nature and novel chemical space. mdpi.com
The integration of the this compound scaffold into these complex architectures opens up new avenues for the discovery of next-generation therapeutics with novel mechanisms of action and improved pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
